molecular formula C23H25FN4O B14922185 3-(1H-benzimidazol-2-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

3-(1H-benzimidazol-2-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

Cat. No.: B14922185
M. Wt: 392.5 g/mol
InChI Key: GRCDWLIMBGBCGC-AFUMVMLFSA-N
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Description

3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and a trimethylcyclopentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the trimethylcyclopentane moiety. The final step involves the formation of the hydrazide linkage.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of Trimethylcyclopentane Moiety: This step involves the alkylation of the benzimidazole core with a trimethylcyclopentane derivative.

    Formation of Hydrazide Linkage: The final step involves the condensation of the intermediate with hydrazine or its derivatives to form the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the hydrazide linkage.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure allows for the design of drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other macromolecules. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide lies in its combination of structural features. The presence of the fluorophenyl group, trimethylcyclopentane moiety, and hydrazide linkage provides a unique set of chemical properties and reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H25FN4O

Molecular Weight

392.5 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H25FN4O/c1-22(2)17(20-26-18-9-4-5-10-19(18)27-20)11-12-23(22,3)21(29)28-25-14-15-7-6-8-16(24)13-15/h4-10,13-14,17H,11-12H2,1-3H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

GRCDWLIMBGBCGC-AFUMVMLFSA-N

Isomeric SMILES

CC1(C(CCC1(C)C(=O)N/N=C/C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3)C

Canonical SMILES

CC1(C(CCC1(C)C(=O)NN=CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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